2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C13H8Cl2N2. It is part of the imidazo[1,2-a]pyridine family, known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine typically involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One notable method includes the use of microwave irradiation to synthesize derivatives like 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation and multicomponent reactions, ensuring high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Catalyzed by copper(II) salts, leading to the formation of quinones.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly occurs at the phenyl ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Copper(II) acetate, copper(II) sulfate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by forming chelates with copper ions . In cancer research, it acts as a covalent inhibitor targeting the KRAS G12C mutation, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
This compound stands out due to its unique substitution pattern, which enhances its biological activity and makes it a valuable scaffold in drug discovery . Its dichlorophenyl group contributes to its high binding affinity and specificity towards certain molecular targets, distinguishing it from other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C13H8Cl2N2 |
---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-5-4-9(7-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H |
InChI Key |
LMTLDQDDNNTFAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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